molecular formula C7H18ClN3O2S B2978306 Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride CAS No. 2108513-06-8

Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride

Cat. No.: B2978306
CAS No.: 2108513-06-8
M. Wt: 243.75
InChI Key: MMEZWYLHRCQVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride typically involves the reaction of piperidine with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates . The resulting product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures, including purity analysis and stability testing, before being released for commercial use .

Biological Activity

Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. It contains a piperidine ring and a sulfamoyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound acts by:

  • Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways and disease processes.
  • Receptor Modulation : The compound may function as an agonist or antagonist at neurotransmitter receptors, influencing cellular signaling pathways associated with pain, anxiety, and inflammation.

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
  • Anticancer Properties : Research indicates that related compounds exhibit antitumor activity, making them candidates for cancer therapy .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory activities, which could be beneficial in managing inflammatory diseases .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound and related compounds:

Study ReferenceBiological Activity AssessedKey Findings
Enzyme inhibitionInhibited enzyme activity through competitive binding.
Antitumor activityShowed no significant antitumor effects in mouse models.
Anti-inflammatory propertiesReduced nitric oxide levels in inflamed cells comparable to curcumin.
Antibacterial activityEffective against multiple bacterial strains with low MIC values.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds. Table 2 highlights these comparisons:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylsulfamideContains a sulfamide groupUsed as a solvent and reagent
Piperidine sulfonamidePiperidine ring with sulfonamide linkageExhibits antimicrobial properties
N-Methyl-N-(4-piperidinyl)benzenesulfonamidePiperidine ring attached to a benzenePotential use in anti-inflammatory therapies

These comparisons emphasize that while many compounds may contain similar functional groups or ring structures, the specific combination of features in this compound may confer unique biological activities or therapeutic potentials.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-10(2)13(11,12)9-7-3-5-8-6-4-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEZWYLHRCQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.